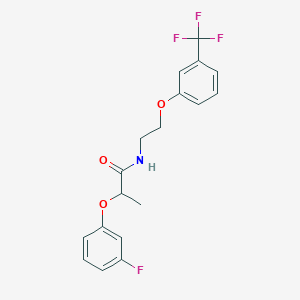

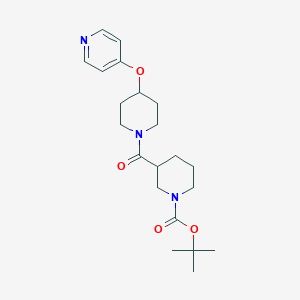

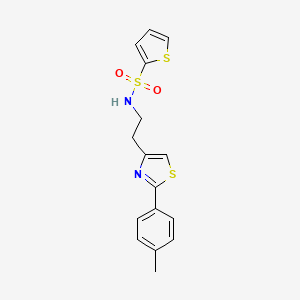

1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a quinoline derivative that possesses a 1,2,4-oxadiazole moiety, which is known to exhibit a wide range of biological activities.

Scientific Research Applications

Anticancer Potential and Computational Tubulin Binding Studies

Quinoline–indole–oxadiazole hybrids, related to the compound , have been synthesized and tested for their in vitro cytotoxic potential against breast adenocarcinoma cells and normal kidney cells. One specific compound demonstrated a low IC50 value and a high selectivity index to MCF7 cells, indicating its potential as an anticancer agent. The study suggests that such compounds could serve as tubulin inhibitors, disrupting microtubule formation and inducing G2/M phase cell cycle arrest, which is crucial for developing anticancer therapies (Kamath, Sunil, & Ajees, 2016).

Coordination Polymers and Magnetic Properties

Research into coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands, similar to the query compound, has revealed that counter-anions significantly influence the structural assemblies of these polymers. These findings have implications for constructing porous coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Wu, Pan, Zhang, Jin, & Ma, 2017).

Antimicrobial Activity Evaluation

Quinoline derivatives containing an azole nucleus have shown promising antimicrobial activity against a variety of microorganisms. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Antibacterial Activity of Quinoline Derivatives

A series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline compounds have been synthesized and tested for their antibacterial activities. This research highlights the potential use of such compounds in developing new antibacterial drugs (Joshi, Mandhane, Khan, & Gill, 2011).

Synthesis and Characterization of Novel Bioactive Compounds

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been explored. These compounds exhibit significant antitumor activity, underscoring the versatility of 1,2,4-oxadiazole derivatives in medicinal chemistry and drug development (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Mechanism of Action

1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is a bioisostere of amide but shows better hydrolytic and metabolic stability . It is often used as an important pharmacophore to create novel drug molecules .

Indole Derivatives

The indole scaffold has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c1-30-21-12-5-2-8-16(21)15-28-20-11-4-3-9-17(20)18(14-22(28)29)24-26-23(27-31-24)19-10-6-7-13-25-19/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVHSNGOEWWVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)

![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)

![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)